molecular formula C17H29ClN2O B4982514 N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride

N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride

Número de catálogo B4982514
Peso molecular: 312.9 g/mol
Clave InChI: DCCAVBGKRITXEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a unique drug that works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In

Mecanismo De Acción

N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride works by blocking the NMDA receptor, which is involved in the regulation of learning and memory. The NMDA receptor is overactive in Alzheimer's disease, causing excessive glutamate release and neuronal damage. By blocking the receptor, N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride reduces the damage caused by excessive glutamate release and protects the neurons from further damage.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. It also reduces the production of inflammatory cytokines, which are involved in the progression of the disease. Additionally, N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride is that it is relatively safe and well-tolerated. It has a low risk of adverse effects and does not interact with other medications. However, one of the limitations of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride is that it is not effective for all patients with Alzheimer's disease. It is most effective for patients with moderate to severe disease and may not be effective for those with mild disease.

Direcciones Futuras

There are several future directions for research on N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride's potential use in other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is ongoing research on the mechanisms of action of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride and its potential use in combination with other drugs for the treatment of Alzheimer's disease.

Métodos De Síntesis

The synthesis of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride involves the reaction of 1-adamantanamine with methylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. This synthesis method was first described in a patent filed by Merz Pharmaceuticals in 1982.

Aplicaciones Científicas De Investigación

N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. In clinical trials, it has been shown to improve cognitive function and delay the progression of the disease. It has also been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Propiedades

IUPAC Name

N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.ClH/c20-16(11-19-3-1-2-4-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,1-12H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCAVBGKRITXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.